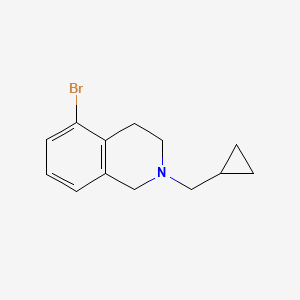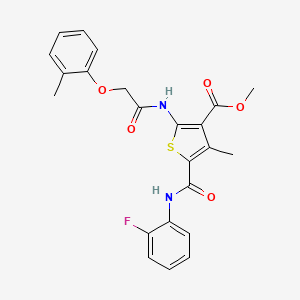
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a compound with an intriguing structure. Let’s break it down:
Benzyl group: A benzene ring attached to a methyl group.
Piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom.
Pyrazole moiety: A five-membered heterocyclic ring with two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate. One common approach involves the condensation of a piperidine derivative with a pyrazole compound, followed by benzyl esterification. The reaction typically proceeds under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ the following steps:
Piperidine Derivative Synthesis: Start with a piperidine derivative (e.g., 4-(aminomethyl)piperidine).
Pyrazole Formation: React the piperidine derivative with hydrazine to form the pyrazole ring.
Benzyl Esterification: Introduce benzyl chloride or benzyl bromide to esterify the carboxylic acid group.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo oxidation reactions, converting the benzyl group or the pyrazole moiety.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.
Applications De Recherche Scientifique
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate finds applications in:
Medicine: Potential drug candidates due to its unique structure and biological properties.
Chemical Biology: Studying cellular processes and interactions.
Industry: As a building block for more complex molecules.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-boronic acid: A boronic acid derivative with a pyrazole ring.
Other pyrazole-containing drugs: E.g., metronidazole, which also contains a pyrazole moiety.
Propriétés
Formule moléculaire |
C17H21N3O3 |
|---|---|
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
benzyl 4-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c21-16-10-18-20(12-16)11-14-6-8-19(9-7-14)17(22)23-13-15-4-2-1-3-5-15/h1-5,10,12,14,21H,6-9,11,13H2 |
Clé InChI |
GSXLZCYCZAIQGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN2C=C(C=N2)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)





![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)
![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)
